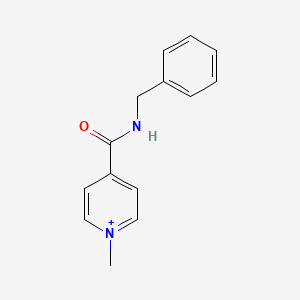

Enisamium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

116533-18-7 |

|---|---|

Molecular Formula |

C14H15N2O+ |

Molecular Weight |

227.28 g/mol |

IUPAC Name |

N-benzyl-1-methylpyridin-1-ium-4-carboxamide |

InChI |

InChI=1S/C14H14N2O/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/p+1 |

InChI Key |

QOEJDHLJOKRPJG-UHFFFAOYSA-O |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Antiviral Mechanism of Enisamium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide, an antiviral agent licensed in several countries for the treatment of influenza and other acute respiratory viral infections, has demonstrated a broad spectrum of activity against various RNA viruses.[1][2][3][4][5] This technical guide provides an in-depth elucidation of the core mechanism of action of this compound iodide, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: A Prodrug Approach to Viral RNA Polymerase Inhibition

The primary antiviral activity of this compound iodide is not exerted by the compound itself but by its active metabolite, VR17-04.[6][7][8] this compound iodide acts as a prodrug that undergoes hydroxylation in the human body to form VR17-04.[9] This active metabolite directly targets and inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the genomes of many RNA viruses.[1][2][3][5][9][8][10]

By binding to the viral RdRp, VR17-04 effectively halts viral RNA synthesis, thereby preventing the production of new viral particles and curtailing the spread of the infection.[1][10][11][12] This direct inhibition of the viral replication machinery forms the cornerstone of this compound iodide's therapeutic effect.

Quantitative Analysis of Antiviral Activity

The inhibitory potency of this compound iodide and its active metabolite, VR17-04, has been quantified in various in vitro and cell-based assays against different viruses. The following tables summarize the key efficacy data from published studies.

| Compound | Target | Virus | Assay Type | IC50 / EC90 | Reference |

| This compound (FAV00A) | Influenza A Virus Polymerase (FluPol) | Influenza A | In vitro polymerase activity assay | IC50: 46.3 mM | [1] |

| VR17-04 | Influenza A Virus Polymerase (FluPol) | Influenza A | In vitro polymerase activity assay | IC50: 0.84 mM | [1] |

| This compound (FAV00A) | SARS-CoV-2 RNA Polymerase (nsp7/8/12) | SARS-CoV-2 | In vitro polymerase activity assay | IC50: 40.7 mM | [1] |

| VR17-04 | SARS-CoV-2 RNA Polymerase (nsp7/8/12) | SARS-CoV-2 | In vitro polymerase activity assay | IC50: 2-3 mM | [1] |

| This compound | Influenza A and B Viruses | Influenza A & B | Virus yield reduction assay in dNHBE cells | EC90: 157–439 µM | [4] |

Secondary Mechanisms: Immunomodulatory and Anti-inflammatory Effects

Beyond its direct antiviral action, evidence suggests that this compound iodide may also exert immunomodulatory and anti-inflammatory effects, contributing to its overall therapeutic benefit.

-

Immunomodulation: Clinical studies have indicated that treatment with this compound iodide can lead to an increase in serum interferon levels, which are critical components of the innate immune response to viral infections.[5]

-

Anti-inflammatory Action: In vitro studies have shown that this compound iodide can reduce the mRNA levels of key pro-inflammatory mediators, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-κB), as well as pro-inflammatory cytokines like Interleukin-1 (IL-1) and Interleukin-6 (IL-6).[13]

Visualizing the Mechanism and Experimental Workflows

To further clarify the mechanism of action and the experimental approaches used to elucidate it, the following diagrams are provided.

Caption: Mechanism of action of this compound iodide.

Caption: General experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

The following are summaries of methodologies for key experiments cited in the literature.

In Vitro Influenza Virus RNA Polymerase Activity Assay

-

Objective: To determine the direct inhibitory effect of this compound iodide and its metabolites on the influenza virus RNA polymerase.

-

Methodology:

-

Protein Expression and Purification: The influenza virus polymerase subunits (PA, PB1, and PB2) are expressed and purified.

-

Assay Reaction: The purified polymerase complex is incubated with a viral-like RNA template, a radiolabeled nucleotide (e.g., [α-³²P]GTP), and the remaining non-radiolabeled NTPs in the presence of varying concentrations of the test compound (this compound iodide or VR17-04).

-

Product Analysis: The reaction products (newly synthesized RNA) are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a phosphorimager.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of polymerase activity against the logarithm of the compound concentration.[1]

-

Cell-Based Influenza Minigenome Assay

-

Objective: To assess the inhibitory effect of this compound iodide on influenza virus RNA synthesis within a cellular context.

-

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured in appropriate media.

-

Transfection: Cells are co-transfected with plasmids expressing the influenza virus polymerase subunits (PA, PB1, PB2), nucleoprotein (NP), and a viral-like RNA segment encoding a reporter gene (e.g., luciferase) flanked by the viral packaging signals.

-

Compound Treatment: Following transfection, the cells are treated with various concentrations of this compound iodide.

-

Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

-

Data Analysis: The reduction in reporter gene activity in the presence of the compound reflects the inhibition of viral RNA synthesis. IC50 values are then determined.[8]

-

Metabolite Identification using Mass Spectrometry

-

Objective: To identify the metabolites of this compound iodide in biological samples.

-

Methodology:

-

Sample Collection: Plasma samples are collected from human subjects who have been administered this compound iodide.[6]

-

Sample Preparation: The plasma samples are processed to extract the drug and its potential metabolites.

-

LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the different compounds in the sample and then fragments them to determine their mass-to-charge ratio, allowing for the identification of the parent drug and its metabolites.

-

Data Interpretation: The mass spectra are analyzed to identify the chemical structure of the metabolites, such as the hydroxylated form, VR17-04.[6][7]

-

Conclusion

This compound iodide is a prodrug whose antiviral efficacy is mediated by its active metabolite, VR17-04. The primary mechanism of action is the direct inhibition of the viral RNA-dependent RNA polymerase, a critical enzyme for the replication of a broad range of RNA viruses, including influenza and coronaviruses. This direct antiviral activity is complemented by potential immunomodulatory and anti-inflammatory effects. The quantitative data from in vitro and cell-based assays, along with findings from clinical trials, provide a robust body of evidence for the mechanism of action of this compound iodide, supporting its role as a valuable therapeutic agent for the treatment of acute respiratory viral infections.

References

- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farmak has completed study of mechanism of antiviral effect of this compound iodide (Amizon) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]

- 3. What is this compound iodide used for? [synapse.patsnap.com]

- 4. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longhaulwiki.com [longhaulwiki.com]

- 6. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ichgcp.net [ichgcp.net]

- 13. [The mechanisms of anti-inflammatory action of this compound iodide] - PubMed [pubmed.ncbi.nlm.nih.gov]

Enisamium Iodide: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enisamium iodide, an antiviral agent, has demonstrated efficacy against a range of respiratory viruses, including influenza A and B viruses and SARS-CoV-2.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development. Quantitative data are summarized in structured tables for ease of reference, and its metabolic activation and inhibitory action on viral RNA polymerase are visualized through a detailed signaling pathway diagram.

Chemical Structure and Properties

This compound iodide, chemically known as 4-(benzylcarbamoyl)-1-methylpyridinium iodide, is a derivative of isonicotinic acid.[3][4] Its core structure consists of a positively charged N-methylpyridinium cation and an iodide anion.

Table 1: Chemical and Physical Properties of this compound Iodide

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₅IN₂O | [5] |

| Molecular Weight | 354.19 g/mol | [3] |

| CAS Number | 201349-37-3 | [3] |

| IUPAC Name | N-benzyl-1-methylpyridin-1-ium-4-carboxamide iodide | [5] |

| SMILES | C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-] | [3] |

| Appearance | Yellow or yellow-green tablets | [6] |

| Solubility | Highly soluble. ~60 mg/mL at 25°C and 130-150 mg/mL at 37°C in buffer solutions (pH 1.2-7.5) | [7][8] |

| Permeability | Low permeability in Caco-2 cell assays (Papp: 0.2 × 10⁻⁶ to 0.3 × 10⁻⁶ cm s⁻¹) | [7][8] |

| BCS Classification | Class III (High Solubility, Low Permeability) | [9] |

Mechanism of Action: Inhibition of Viral RNA Polymerase

This compound iodide itself is a prodrug that undergoes metabolic activation in the human body.[10][11] The primary active metabolite, a hydroxylated form named VR17-04, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2][10] This enzyme is crucial for the replication and transcription of the genomes of RNA viruses.[1][3]

By binding to the active site of the viral RdRp, VR17-04 directly blocks its enzymatic activity, thereby preventing the synthesis of new viral RNA.[2] This leads to a reduction in viral replication and shedding, ultimately aiding in the patient's recovery.[10] Studies have shown that VR17-04 is a more potent inhibitor of influenza virus RNA polymerase than the parent compound, this compound.[11] Docking and molecular dynamics simulations suggest that VR17-04 may prevent the incorporation of GTP and UTP into the nascent RNA chain.[6]

Antiviral Activity

This compound has demonstrated a broad spectrum of antiviral activity against various respiratory viruses.

Table 2: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | IC₅₀ | Reference(s) |

| Influenza A/WSN/33 (H1N1) | A549 | 322 µM | [12] |

| SARS-CoV-2 | Caco-2 | 1.2 mM (chloride salt) | [6][13] |

| Human Coronavirus NL63 (HCoV NL63) | NHBE | ~60 µg/mL | [6][13] |

| Human Parainfluenza Virus | A549 | - (Activity decreased by 2.3 orders of magnitude) | [9] |

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol assesses the intestinal permeability of a compound using the human colon adenocarcinoma cell line, Caco-2, which forms a monolayer resembling the intestinal epithelium.

Methodology:

-

Cell Culture: Culture Caco-2 cells at 37°C in a 5% CO₂ atmosphere in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Monolayer Formation: Seed cells on semipermeable filter supports in transwell plates. Allow the cells to grow and differentiate for 18-21 days to form a confluent monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) using an epithelial voltohmmeter. Monolayers with TEER values ≥ 200 Ω·cm² are considered suitable for the assay.[7][8]

-

Permeability Assay (Apical to Basolateral):

-

Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

-

Add the test compound (e.g., 10 µM this compound iodide) to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate at 37°C.

-

Collect samples from the basolateral compartment at specific time intervals (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

-

-

Sample Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

In Vitro Influenza Virus RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus RNA polymerase.

Methodology:

-

Expression and Purification of RNA Polymerase:

-

Transfect HEK 293T cells with plasmids expressing the influenza virus RNA polymerase subunits (PA, PB1, and PB2) tagged with an affinity tag (e.g., Protein A).

-

Lyse the cells and purify the heterotrimeric polymerase complex using affinity chromatography (e.g., IgG Sepharose).[1]

-

-

In Vitro RNA Synthesis Reaction:

-

Prepare a reaction mixture containing the purified RNA polymerase, a model viral RNA (vRNA) template (e.g., a 14-nucleotide vRNA), ribonucleoside triphosphates (rNTPs, including a radiolabeled rNTP), and the test compound (this compound or VR17-04) at various concentrations.

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) to allow for RNA synthesis.

-

Analysis of RNA Products:

-

Stop the reaction and extract the RNA products.

-

Analyze the RNA products by polyacrylamide gel electrophoresis (PAGE) followed by autoradiography to visualize the newly synthesized RNA.

-

-

Quantification and IC₅₀ Determination:

-

Quantify the intensity of the RNA product bands.

-

Plot the percentage of inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀).

-

Conclusion

This compound iodide is a promising antiviral agent with a well-defined mechanism of action targeting the viral RNA polymerase. Its high solubility makes it a suitable candidate for oral administration, although its low permeability may require formulation strategies to enhance bioavailability. The provided experimental protocols offer a foundation for further investigation into its antiviral properties and for the development of next-generation antiviral therapies. The detailed understanding of its chemical structure and properties is crucial for researchers and drug development professionals working to combat respiratory viral infections.

References

- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farmak has completed study of mechanism of antiviral effect of this compound iodide (Amizon) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]

- 3. This compound iodide | 201349-37-3 | FM152593 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. This compound Inhibits SARS-CoV-2 RNA Synthesis | MDPI [mdpi.com]

- 7. In Vitro Bioavailability Study of an Antiviral Compound this compound Iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-viral activity of this compound iodide against viruses of influenza and ARVI’s on different cell lines - Zarubaev - Terapevticheskii arkhiv [ter-arkhiv.ru]

- 10. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Spectrum of Enisamium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enisamium iodide, the active pharmaceutical ingredient in the antiviral drug Amizon®, has demonstrated a broad spectrum of activity against several respiratory RNA viruses. This technical guide provides an in-depth overview of the antiviral properties of this compound, with a focus on its efficacy against influenza viruses and SARS-CoV-2. The document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows. The primary mechanism of this compound's antiviral effect is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. This inhibition is primarily mediated by its hydroxylated metabolite, VR17-04, which shows greater potency than the parent compound.

In Vitro Antiviral Activity of this compound

This compound has been evaluated against a range of respiratory viruses in various cell culture models. The following tables summarize the key quantitative data on its antiviral efficacy.

Table 1: Antiviral Activity of this compound against Influenza Viruses

| Virus Strain | Cell Line | Assay Type | Efficacy Metric | Value (µM) | Reference |

| Influenza A/Brisbane/59/2007 (H1N1) | dNHBE | Virus Yield Reduction | EC90 | 157 | [1] |

| Influenza A/Tennessee/1-560/2009 (H1N1pdm09) | dNHBE | Virus Yield Reduction | EC90 | 231 | [1] |

| Influenza A/Perth/16/2009 (H3N2) | dNHBE | Virus Yield Reduction | EC90 | 439 | [1] |

| Influenza A/Vietnam/1203/2004 (H5N1) | dNHBE | Virus Yield Reduction | EC90 | 234 | [1] |

| Influenza A/Anhui/1/2013 (H7N9) | dNHBE | Virus Yield Reduction | EC90 | 234 | [1] |

| Influenza B/Florida/4/2006 | dNHBE | Virus Yield Reduction | EC90 | 165 | [1] |

| Influenza A/WSN/33 (H1N1) | A549 | Minigenome Assay | IC50 | 354 | [2] |

| Influenza A Virus Polymerase (in vitro) | Cell-free | RNA Polymerase Assay | IC50 | 46,300 | [2][3] |

dNHBE: differentiated Normal Human Bronchial Epithelial cells A549: Human lung adenocarcinoma cells

Table 2: Antiviral Activity of this compound and its Metabolite VR17-04 against SARS-CoV-2

| Compound | Virus/Target | Cell Line/System | Assay Type | Efficacy Metric | Value (µM) | Reference |

| This compound Iodide | SARS-CoV-2 | NHBE | RT-qPCR | IC50 | ~600 (250 µg/ml) | [4] |

| This compound Chloride | SARS-CoV-2 | Caco-2 | CPE Inhibition | IC50 | 1,200 | [4] |

| This compound | SARS-CoV-2 nsp12/7/8 | Cell-free | RNA Polymerase Assay | IC50 | 40,700 | [2] |

| VR17-04 | SARS-CoV-2 nsp12/7/8 | Cell-free | RNA Polymerase Assay | IC50 | 2,000-3,000 | [2] |

| VR17-04 | Influenza A Virus Polymerase | Cell-free | RNA Polymerase Assay | IC50 | 840 | [2] |

NHBE: Normal Human Bronchial Epithelial cells Caco-2: Human colorectal adenocarcinoma cells CPE: Cytopathic Effect

Mechanism of Action

The antiviral activity of this compound is attributed to its ability to inhibit the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[5][6] Upon administration, this compound is metabolized to a more potent hydroxylated form, VR17-04.[7] This active metabolite directly targets the viral RdRp, thereby impeding viral RNA synthesis and subsequent replication.[7][8] Molecular dynamics simulations suggest that VR17-04 may function by preventing the incorporation of GTP and UTP into the nascent RNA strand.[3][9]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the antiviral activity of this compound.

Virus Yield Reduction Assay in dNHBE Cells

This assay is crucial for evaluating antiviral efficacy in a physiologically relevant cell model where viruses may not produce a classic cytopathic effect.

-

Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured on permeable supports to form a polarized epithelium.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound iodide or a vehicle control for a specified period.

-

Virus Infection: The apical side of the cell culture is inoculated with a specific influenza virus strain at a defined multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for 24 to 48 hours to allow for viral replication.

-

Virus Quantification: At the end of the incubation period, the apical supernatant is collected, and the viral titer is determined by a TCID50 (50% Tissue Culture Infectious Dose) assay on Madin-Darby canine kidney (MDCK) cells.

-

Data Analysis: The reduction in viral titer in the this compound-treated cells is compared to the vehicle control to calculate the EC90 (the concentration that inhibits virus yield by 90%).

Caption: Workflow for a virus yield reduction assay.

Cell-Free RNA Polymerase Activity Assay

This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RNA polymerase.

-

Protein Expression and Purification: The subunits of the viral RNA polymerase complex (e.g., PB1, PB2, and PA for influenza virus; nsp7, nsp8, and nsp12 for SARS-CoV-2) are expressed and purified.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified polymerase complex, a model RNA template, ribonucleoside triphosphates (rNTPs, one of which is radioactively labeled), and a buffer.

-

Compound Addition: Varying concentrations of this compound or its metabolite VR17-04 are added to the reaction mixtures.

-

Incubation: The reactions are incubated at an optimal temperature to allow for RNA synthesis.

-

Product Analysis: The newly synthesized radiolabeled RNA products are separated by gel electrophoresis.

-

Quantification and Data Analysis: The intensity of the bands corresponding to the RNA products is quantified. The percentage of inhibition at each compound concentration is used to calculate the IC50 (the concentration that inhibits polymerase activity by 50%).

Caption: Workflow for a cell-free RNA polymerase activity assay.

Clinical Efficacy

Clinical trials have been conducted to evaluate the efficacy and safety of this compound iodide in patients with acute respiratory viral infections (ARVI), including influenza and COVID-19.[10][11] In a study involving patients with influenza and other respiratory viral infections, this compound treatment was associated with reduced virus shedding and a faster recovery compared to a placebo group.[12][13] For instance, on day 3 of treatment, 71.2% of patients in the this compound group tested negative for viral antigens, compared to 25.0% in the placebo group.[12][13] By day 14, 93.3% of patients treated with this compound had fully recovered, versus 32.5% in the placebo group.[7]

An interim analysis of a clinical trial in hospitalized COVID-19 patients requiring supplementary oxygen showed that the mean recovery time was 11.1 days in the this compound group, compared to 13.9 days for the placebo group.[9]

Conclusion

This compound iodide is an antiviral agent with a demonstrated broad-spectrum activity against influenza A and B viruses, SARS-CoV-2, and other respiratory viruses. Its mechanism of action, involving the inhibition of viral RNA-dependent RNA polymerase by its active metabolite VR17-04, represents a key target for antiviral drug development. The data from in vitro, in vivo, and clinical studies support its potential as a therapeutic option for the management of respiratory viral infections. Further research is warranted to fully elucidate its antiviral spectrum and clinical utility.

References

- 1. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound iodide used for? [synapse.patsnap.com]

- 6. What is the mechanism of this compound iodide? [synapse.patsnap.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Farmak has completed study of mechanism of antiviral effect of this compound iodide (Amizon) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]

- 9. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ichgcp.net [ichgcp.net]

- 12. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

initial in-vitro studies on Enisamium's efficacy

An In-depth Technical Guide to the Initial In-Vitro Efficacy of Enisamium

Introduction

This compound, an isonicotinic acid derivative marketed as Amizon®, is an antiviral agent approved in 11 countries for the treatment of influenza and other respiratory viral infections.[1][2][3] Initial in-vitro research has focused on elucidating its mechanism of action and antiviral spectrum. This document provides a detailed overview of the foundational pre-clinical studies, presenting quantitative data, experimental methodologies, and visual workflows for researchers and drug development professionals. The primary mechanism of action identified is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses such as influenza and coronaviruses.[4]

Mechanism of Action: Inhibition of Viral RNA Polymerase

In-vitro studies have demonstrated that this compound itself is a weak inhibitor of viral RNA polymerase.[5] However, subsequent research revealed that this compound is metabolized in humans and human lung cells into a hydroxylated metabolite, VR17-04.[6][7] This metabolite is a significantly more potent inhibitor of the viral RNA polymerase than the parent compound.[7]

The proposed mechanism involves the direct inhibition of the polymerase's elongation activity.[1] For SARS-CoV-2, molecular dynamics simulations suggest that the active metabolite, VR17-04, binds to the polymerase's active site, preventing the incorporation of GTP and UTP into the nascent RNA chain.[6][8] This action effectively terminates viral genome replication and transcription.

Quantitative Antiviral Data Summary

The antiviral activity of this compound and its metabolite has been quantified against several viruses in various cell lines. The data is summarized below.

Table 1: Anti-Influenza Virus Activity of this compound

| Cell Line | Virus Strain(s) | Parameter | Value (µM) | Selectivity Index (SI) | Reference |

| dNHBE | Influenza A (H1N1, H3N2, H5N1, H7N9), Influenza B | EC₉₀ | 157 - 439 | >20 to >64 | [2] |

| A549 | Influenza A/WSN/1933 (H1N1) | IC₅₀ | 322 | - | [7] |

dNHBE: differentiated Normal Human Bronchial Epithelial cells; A549: Human lung carcinoma cells; EC₉₀: 90% effective concentration; IC₅₀: 50% inhibitory concentration; SI = CC₅₀/EC₉₀.

Table 2: In-Vitro RNA Polymerase Inhibition

| Polymerase Source | Compound | Parameter | Value (mM) | Reference |

| Influenza A Virus | This compound (FAV00A) | IC₅₀ | 46.3 | [1][5] |

| Influenza A Virus | VR17-04 (Metabolite) | IC₅₀ | 0.84 | [1] |

| Influenza A Virus | T-705 triphosphate (Control) | IC₅₀ | 0.011 | [1][5] |

| SARS-CoV-2 | This compound (FAV00A) | IC₅₀ | 40.7 | [1] |

| SARS-CoV-2 | VR17-04 (Metabolite) | IC₅₀ | 2 - 3 | [1] |

| SARS-CoV-2 | Remdesivir triphosphate (Control) | - | Similar efficacy to VR17-04 | [1] |

IC₅₀: 50% inhibitory concentration. Note the significantly lower IC₅₀ values for the metabolite VR17-04 compared to the parent this compound compound, indicating greater potency.

Detailed Experimental Protocols

Virus Yield Reduction Assay

This assay is used to determine the efficacy of an antiviral compound by measuring the reduction in the production of infectious virus particles in cell culture.

Protocol:

-

Cell Culture: Differentiated Normal Human Bronchial Epithelial (dNHBE) cells are cultured to form a polarized monolayer, mimicking the human respiratory tract.[2][3]

-

Infection: Cells are infected with influenza virus (e.g., seasonal H1N1, pandemic H1N1, H3N2, H5N1, H7N9, or Influenza B) at a specific Multiplicity of Infection (MOI).[2][3]

-

Treatment: Immediately following infection, the culture medium is replaced with a medium containing various concentrations of this compound.

-

Incubation: The infected and treated cells are incubated for a period, typically 24 to 48 hours, to allow for viral replication.[2]

-

Quantification: After incubation, the supernatant is collected, and the viral titer is determined by a 50% Tissue Culture Infectious Dose (TCID₅₀) assay or plaque assay on Madin-Darby Canine Kidney (MDCK) cells.[2]

-

Analysis: The reduction in viral titer in treated samples is compared to untreated controls to calculate EC₅₀ or EC₉₀ values.

Time-of-Addition Experiment

This experiment helps identify the stage of the viral life cycle targeted by the antiviral agent.

Protocol:

-

Cell Culture and Infection: dNHBE cells are infected with influenza A(H1N1) virus.[2]

-

Timed Treatment: this compound (at a fixed concentration) is added at different time points relative to infection:

-

Incubation and Quantification: After a total incubation period (e.g., 24 hours), the viral titers in the supernatant are quantified.

-

Analysis: Pronounced inhibition when the drug is added up to 4 hours post-infection suggests it affects an early stage of the virus life cycle, such as viral entry or viral RNA synthesis.[2][3]

Cell-Free RNA Polymerase Activity Assay

This assay directly measures the effect of a compound on the enzymatic activity of the purified viral RNA polymerase, independent of host cell factors.

Protocol:

-

Polymerase Purification:

-

Reaction Setup: The purified polymerase complex is incubated with a reaction mixture containing:

-

A viral-like RNA template (e.g., a 14-nt vRNA template for influenza or a 40-nt RNA template for SARS-CoV-2).[1]

-

An RNA primer (e.g., a radiolabeled 20-nt primer for SARS-CoV-2).[1]

-

Ribonucleoside triphosphates (rNTPs), including at least one radiolabeled rNTP.

-

Serial dilutions of the test compound (this compound, VR17-04) or a known inhibitor (T-705 triphosphate, Remdesivir triphosphate).[1]

-

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) to allow RNA synthesis.

-

Analysis: The newly synthesized, radiolabeled RNA products are separated by gel electrophoresis and quantified by phosphorimaging.

-

Calculation: The reduction in RNA synthesis in the presence of the compound is used to calculate the IC₅₀ value.

Conclusion

Initial in-vitro studies provide compelling evidence that this compound, primarily through its active metabolite VR17-04, functions as a direct-acting antiviral agent. It effectively inhibits the RNA polymerase of both influenza viruses and SARS-CoV-2. The compound demonstrates antiviral activity in clinically relevant cell models, such as dNHBE cells, at concentrations significantly lower than those causing cytotoxicity.[2][3] These foundational studies have been crucial in validating the clinical use of this compound and supporting further investigation into its potential as a broad-spectrum antiviral therapeutic.

References

- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound iodide? [synapse.patsnap.com]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Enisamium Iodide: A Technical Guide to its Role as a Viral RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide, an antiviral agent marketed as Amizon®, has demonstrated clinical efficacy against influenza and other acute respiratory viral infections.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning its antiviral activity, with a specific focus on its role as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). The document consolidates key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the inhibitory pathways and experimental workflows.

Core Mechanism of Action: The Role of the Active Metabolite VR17-04

The antiviral properties of this compound iodide are primarily attributed to its active metabolite, VR17-04.[1][3] Following administration, this compound iodide is hydroxylated in humans to form VR17-04, a compound that exhibits significantly greater potency in inhibiting viral RNA polymerase activity compared to the parent molecule.[1][4] This metabolite directly targets the viral RNA polymerase, the core enzyme responsible for the replication and transcription of the viral RNA genome.[5][6]

Molecular dynamics simulations and in vitro assays suggest that VR17-04 acts as a competitive inhibitor, likely preventing the incorporation of guanosine (B1672433) triphosphate (GTP) and uridine (B1682114) triphosphate (UTP) into the nascent RNA strand.[7][8] This action effectively terminates viral RNA synthesis, thereby halting viral replication.[4][5]

Below is a diagram illustrating the proposed mechanism of action.

Quantitative Data: In Vitro Inhibition of Viral RNA Polymerases

The inhibitory effects of this compound iodide and its active metabolite, VR17-04, have been quantified against the RNA polymerases of influenza A virus (IAV) and SARS-CoV-2. The following tables summarize the 50% inhibitory concentrations (IC50) from key in vitro studies.

| Compound | Virus | Assay System | IC50 (mM) | Reference(s) |

| This compound Iodide | Influenza A Virus | Purified FluPol in vitro assay | 46.3 | [6] |

| VR17-04 | Influenza A Virus | Purified FluPol in vitro assay | 0.84 | [6] |

| This compound Iodide | SARS-CoV-2 | nsp12/7/8 complex in vitro assay | 40.7 | [5] |

| VR17-04 | SARS-CoV-2 | nsp12/7/8 complex in vitro assay | 2-3 (estimated) | [5] |

| VR17-04 | SARS-CoV-2 | nsp12/7/8 complex in vitro assay (reduced NTPs) | 0.029 | [7] |

Table 1: In vitro inhibition of viral RNA polymerase activity.

| Compound | Virus | Cell Line | IC50 (µM) | Reference(s) |

| This compound Iodide | Influenza A/WSN/1933 (H1N1) | A549 | 322 | [4] |

| This compound Chloride | SARS-CoV-2 | Caco-2 | 1200 | [7] |

| This compound Iodide | SARS-CoV-2 | NHBE | ~667 (250 µg/ml) | [7] |

| This compound Chloride | HCoV-NL63 | NHBE | ~160 (60 µg/ml) | [8] |

Table 2: Antiviral activity in cell-based assays.

Experimental Protocols

In Vitro Influenza A Virus (IAV) RNA Polymerase Inhibition Assay

This protocol describes a cell-free assay to measure the direct inhibitory effect of compounds on the activity of purified IAV RNA polymerase.[9]

a. Purification of IAV RNA Polymerase:

-

Transfect HEK 293T cells with plasmids expressing the subunits of the A/WSN/33 (H1N1) influenza virus RNA polymerase (PB1, TAP-tagged PB2, and PA).

-

After 48-72 hours, lyse the cells and purify the heterotrimeric polymerase complex using IgG Sepharose chromatography.

b. In Vitro Transcription Reaction:

-

Prepare a reaction mixture containing the purified IAV RNA polymerase.

-

Add the following components to the reaction:

-

CTP and UTP (0.5 mM each)

-

ATP (0.05 mM)

-

GTP (0.01 mM)

-

ApG dinucleotide primer (0.5 mM)

-

[α-³²P]GTP (radiolabel)

-

5' and 3' vRNA promoter strands (0.5 µM)

-

Varying concentrations of this compound iodide, VR17-04, or a control inhibitor (e.g., T-705 triphosphate).

-

-

Incubate the reaction at 30°C for 15 minutes.

c. Analysis:

-

Stop the reaction and analyze the RNA products by 20% denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled RNA products by autoradiography.

-

Quantify the band intensities to determine the level of RNA synthesis inhibition at each compound concentration and calculate the IC50 value.

Cell-Based SARS-CoV-2 Antiviral Assay

This protocol outlines a cell-based assay to evaluate the efficacy of this compound iodide in inhibiting SARS-CoV-2 replication in a relevant cell line.[7][8]

a. Cell Culture and Treatment:

-

Culture Caco-2 cells to confluence in appropriate cell culture plates.

-

Pre-incubate the cells with varying concentrations of this compound iodide or this compound chloride for 6 hours.

b. Viral Infection:

-

Infect the treated cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

After a 1-hour incubation to allow for viral entry, remove the inoculum.

-

Re-apply the medium containing the respective concentrations of the test compound.

c. Post-Infection Analysis (48 hours):

-

Immunofluorescence Staining:

-

Fix and permeabilize the cells.

-

Stain for viral nucleoprotein expression using a specific primary antibody and a fluorescently labeled secondary antibody.

-

Quantify the number of infected cells using an imaging plate cytometer.

-

-

RT-qPCR:

-

Extract total RNA from the cells.

-

Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the number of viral genome copies.

-

-

Cytopathic Effect (CPE) Assessment:

-

Visually inspect the cell monolayers for virus-induced CPE and score the extent of cell death.

-

d. Data Analysis:

-

Determine the reduction in viral nucleoprotein expression, viral genome copies, and CPE at each compound concentration.

-

Calculate the IC50 value, representing the concentration at which a 50% reduction in viral replication is observed.

Conclusion

This compound iodide functions as a pro-drug, with its antiviral activity primarily mediated by its hydroxylated metabolite, VR17-04. This active compound is a potent inhibitor of both influenza and SARS-CoV-2 RNA-dependent RNA polymerases. The mechanism of action involves the direct inhibition of the viral polymerase, leading to the cessation of viral RNA synthesis. The quantitative data and experimental protocols detailed in this guide provide a comprehensive technical overview for researchers and professionals in the field of antiviral drug development. Further research into the precise binding interactions of VR17-04 within the polymerase active site could facilitate the design of next-generation broad-spectrum antiviral agents.

References

- 1. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

toxicological profile of Enisamium in preclinical studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium (trade name Amizon®) is an antiviral agent that has demonstrated efficacy against influenza viruses and SARS-CoV-2.[1][2][3][4] Its mechanism of action involves the inhibition of viral RNA polymerase, a critical enzyme for viral replication.[1][2][3] The active metabolite of this compound, VR17-04, is understood to be responsible for this inhibitory activity.[1][5] This technical guide provides a comprehensive overview of the available preclinical toxicological data for this compound, focusing on studies essential for safety assessment in drug development. The information is presented to aid researchers, scientists, and drug development professionals in understanding the safety profile of this compound.

General Toxicology

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours. These studies are crucial for identifying the median lethal dose (LD50) and for informing dose selection in longer-term studies.

Experimental Protocol:

A typical acute toxicity study involves the administration of the test substance to at least two mammalian species, often rodents (e.g., rats or mice), via at least two different routes of administration (e.g., oral and intravenous). The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality. At the end of the observation period, a gross necropsy is performed on all animals.

-

Species: Rat, Mouse

-

Administration Route: Oral, Intravenous

-

Dose Levels: A range of doses, including a control group, to determine the dose-response relationship.

-

Observation Period: 14 days

-

Endpoints: Clinical signs of toxicity, mortality, body weight changes, and gross pathology at necropsy.

This compound Data:

Specific quantitative data from acute toxicity studies on this compound, such as LD50 values, are not available in the public domain based on the conducted search.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are performed to characterize the toxicological profile of a substance following prolonged administration. These studies help to identify target organs of toxicity, determine the No-Observed-Adverse-Effect Level (NOAEL), and inform the design of clinical trials.

Experimental Protocol:

These studies are conducted in at least two species, one rodent and one non-rodent, and the duration can range from sub-acute (14 days) to chronic (6-12 months), depending on the intended clinical use of the drug.

-

Species: Rat (rodent), Beagle dog (non-rodent)

-

Duration: 28 days (sub-acute), 90 days (sub-chronic), or longer (chronic)

-

Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose is intended to produce some toxicity but not mortality.

-

Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and, at termination, organ weights and histopathology of a comprehensive list of tissues.

-

Key Endpoint: The NOAEL is the highest dose at which no adverse effects are observed.

This compound Data:

Detailed quantitative results from repeated-dose toxicity studies for this compound, including specific NOAELs, are not publicly available.

Genotoxicity

Genotoxicity studies are a battery of in vitro and in vivo tests designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. A consistent finding across multiple sources is that this compound has been evaluated in a standard battery of genotoxicity tests and has not shown evidence of genotoxic potential.[5]

Summary of Genotoxicity Findings for this compound

| Test System | Assay Type | Metabolic Activation | Result |

| Salmonella typhimurium | Bacterial Reverse Mutation (Ames Test) | With and Without | Negative |

| Human Peripheral Blood Lymphocytes | In Vitro Chromosome Aberration | With and Without | Negative |

| Wistar Rats | In Vivo Micronucleus Test | N/A | Negative |

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical to induce reverse mutations in several strains of Salmonella typhimurium that are auxotrophic for histidine.

Experimental Protocol:

-

Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and often Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Procedure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls. The mixture is plated on a minimal agar (B569324) medium lacking histidine.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a 48-72 hour incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

This compound Results:

Toxicology studies found no genotoxic effects of this compound in an Ames test.[5]

In Vitro Mammalian Chromosome Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Experimental Protocol:

-

Cell System: Primary human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.

-

Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 18-24 hours) without S9.

-

Harvest and Analysis: Following treatment, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, fixed, and stained. Metaphase spreads are then examined microscopically for chromosomal aberrations (e.g., breaks, deletions, translocations).

-

Endpoint: A significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations compared to the negative control indicates a positive result.

This compound Results:

This compound showed no clastogenic activity in human peripheral lymphocytes, with or without metabolic activation, and had no effect on the incidence of chromosome aberrations at any concentration tested.[5]

In Vivo Mammalian Erythrocyte Micronucleus Test

This test assesses the potential of a substance to cause chromosomal damage or damage to the mitotic apparatus in erythroblasts by detecting the formation of micronuclei in newly formed erythrocytes.

Experimental Protocol:

-

Species: Typically conducted in mice or rats.

-

Administration: The test substance is administered to the animals, usually via the intended clinical route, at three dose levels. A vehicle control and a positive control are also included.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

-

Analysis: The ratio of immature (polychromatic) to mature (normochromatic) erythrocytes is determined to assess bone marrow toxicity. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is scored.

-

Endpoint: A statistically significant, dose-related increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates a positive result.

This compound Results:

In Wistar rats, this compound did not show any clinical signs of toxicity or cytotoxicity in the bone marrow and did not increase the frequency of micronuclei at any dose tested.[5]

Carcinogenicity

Carcinogenicity studies are long-term bioassays, typically two years in rodents, designed to assess the carcinogenic potential of a drug.

Experimental Protocol:

-

Species: Usually conducted in two rodent species, such as rats and mice.

-

Duration: 18-24 months for mice and 24 months for rats.

-

Dose Levels: Three dose levels and a concurrent control group. The highest dose is typically the maximum tolerated dose (MTD) determined from shorter-term toxicity studies.

-

Endpoints: Survival, clinical signs, body weight, food consumption, and at the end of the study, a full histopathological examination of all tissues to identify any neoplastic lesions.

This compound Data:

Information from long-term carcinogenicity bioassays for this compound is not available in the public domain. However, the negative results in the comprehensive battery of genotoxicity tests suggest a low likelihood of genotoxic carcinogenicity.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential adverse effects of a drug on all aspects of reproduction, from fertility to postnatal development.

Experimental Protocol:

A standard assessment includes three segments:

-

Fertility and Early Embryonic Development: Evaluates effects on male and female reproductive function.

-

Embryo-Fetal Development (Teratogenicity): Assesses adverse effects on the developing fetus during organogenesis.

-

Pre- and Postnatal Development: Examines effects on the offspring from late gestation through lactation and maturation.

This compound Data:

Specific data from reproductive and developmental toxicity studies for this compound are not publicly available.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocol:

The "core battery" of safety pharmacology studies includes an assessment of the effects on:

-

Central Nervous System (CNS): Typically involves a functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological effects.

-

Cardiovascular System: Assesses effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained non-rodent species (e.g., dog or non-human primate). In vitro hERG assays are also standard to assess the potential for QT interval prolongation.

-

Respiratory System: Evaluates effects on respiratory rate and tidal volume in conscious or anesthetized animals.

This compound Data:

Specific results from safety pharmacology studies on this compound are not available in the public domain.

Conclusion

Based on the available preclinical data, this compound does not demonstrate genotoxic potential in a standard battery of in vitro and in vivo assays.[5] However, a comprehensive preclinical toxicological profile is not complete as quantitative data for acute and repeated-dose toxicity, as well as dedicated studies on carcinogenicity, reproductive and developmental toxicity, and safety pharmacology, are not publicly available. The absence of genotoxicity is a significant positive finding in the safety assessment of any drug candidate. For a complete risk assessment, the findings from the missing preclinical studies would be required. This guide serves as a summary of the currently accessible information and highlights the areas where further data is needed for a full characterization of the preclinical safety profile of this compound.

References

- 1. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RNA Polymerase Inhibitor this compound for Treatment of Moderate COVID-19 Patients: A Randomized, Placebo-Controlled, Multicenter, Double-Blind Phase 3 Clinical Trial [mdpi.com]

understanding the pharmacokinetics of Enisamium iodide

An In-Depth Technical Guide to the Pharmacokinetics of Enisamium Iodide

Introduction

This compound iodide is an antiviral agent that has demonstrated activity against a range of respiratory viruses, including influenza A and B viruses and coronaviruses. Its mechanism of action is attributed to the inhibition of viral RNA polymerase, an essential enzyme for viral replication. A thorough understanding of the pharmacokinetic profile of this compound iodide is critical for its optimal clinical use, guiding dosage regimens and ensuring efficacy and safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound iodide, intended for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound iodide have been characterized in non-clinical and clinical studies. The compound is a derivative of isonicotinic acid and is administered orally.

Absorption

This compound iodide is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) being reached between 1.6 and 2.4 hours after a single dose. According to the Biopharmaceutics Classification System (BCS), this compound iodide is classified as a Class III drug, characterized by high solubility and low permeability.

The presence of food has a notable impact on the absorption of this compound iodide. When administered after a meal, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were found to be reduced by 46.8% and 26.6%, respectively. Concurrently, the time to reach Cmax (tmax) was delayed from 0.75 hours in a fasted state to 2.75 hours in a fed state.

Distribution

The distribution of this compound iodide in the body is characterized by low binding to human serum proteins. Preclinical studies in rats have indicated that the compound may be highly enriched in the trachea, which could be advantageous for its therapeutic effect in respiratory viral infections.

Metabolism

This compound iodide undergoes partial metabolism in humans, primarily through hydroxylation and to a lesser extent, glucuronidation (less than 5%). A key finding is the identification of a hydroxylated metabolite, designated VR17-04. This metabolite has been shown to be a more potent inhibitor of influenza virus RNA polymerase than the parent compound, suggesting that this compound iodide may function as a prodrug.

In vitro studies have suggested that the cytochrome P450 enzyme CYP2D6 plays an insignificant role in the metabolism of this compound iodide, and other studied CYP450 enzymes do not appear to have a significant effect on its metabolic transformation.

Excretion

The primary route of elimination for this compound iodide is renal, with the majority of the drug being excreted unchanged in the urine. In preclinical studies with radiolabeled this compound iodide in dogs, approximately 32-35% of the administered dose was excreted in the feces.

The median half-life of a single dose of this compound iodide ranges from 2.69 to 3.35 hours. Following repeated administration over ten days, the half-life increases to a range of 6.00 to 7.34 hours.

Pharmacokinetics in Special Populations

To date, formal pharmacokinetic studies of this compound iodide have not been conducted in elderly patients or in individuals with hepatic or renal impairment.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for this compound iodide in humans.

| Parameter | Value | Condition | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1.6 - 2.4 hours | Single Dose | |

| 0.75 hours | Fasting | ||

| 2.75 hours | Fed | ||

| Effect of Food on Cmax | 46.8% decrease | With Food | |

| Effect of Food on AUC | 26.6% decrease | With Food | |

| Half-life (t½) | 2.69 - 3.35 hours | Single Dose | |

| 6.00 - 7.34 hours | Repeated Doses | ||

| Protein Binding | Low | In humans | |

| Apparent Permeability Coefficient (Papp) | 0.2 x 10⁻⁶ to 0.3 x 10⁻⁶ cm/s | Caco-2 cells |

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic evaluation of this compound iodide.

Caco-2 Permeability Assay

The permeability of this compound iodide was assessed using the Caco-2 cell model, which is a well-established in vitro method for predicting human intestinal absorption.

-

Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Transport Study: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). The transport experiment is initiated by adding this compound iodide solution to the apical (A) side of the monolayer and collecting samples from the basolateral (B) side at specified time intervals to determine the A-to-B permeability. The reverse transport (B-to-A) can also be assessed to investigate the potential for active efflux.

-

Quantification: The concentration of this compound iodide in the collected samples is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard analytical technique for the quantification of drugs and their metabolites in biological matrices.

-

Sample Preparation: Plasma or urine samples containing this compound iodide are subjected to a sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system. Separation of this compound iodide from endogenous components is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Detection: The concentration of this compound iodide is quantified using a suitable detector, such as a UV detector set at a specific wavelength or a mass spectrometer for higher sensitivity and selectivity (LC-MS/MS).

-

Method Validation: The HPLC method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and specificity.

Metabolite Identification using Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the identification and structural elucidation of drug metabolites.

-

Sample Analysis: Plasma samples from subjects administered this compound iodide are analyzed using a high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS).

-

Metabolite Screening: The mass spectrometer is operated in a full-scan mode to detect potential metabolites by identifying mass-to-charge (m/z) ratios that correspond to predicted metabolic transformations (e.g., hydroxylation, glucuronidation).

-

Structural Confirmation: The chemical structure of potential metabolites, such as VR17-04, is confirmed using tandem mass spectrometry (MS/MS). In MS/MS, the metabolite ion is isolated and fragmented to produce a characteristic fragmentation pattern that can be used to elucidate its structure.

Visualizations

Metabolic Pathway of this compound Iodide

The following diagram illustrates the primary metabolic transformation of this compound iodide in humans.

Caption: Metabolic conversion of this compound iodide to its active and minor metabolites.

Pharmacokinetic Study Workflow

This diagram outlines the typical workflow of a clinical pharmacokinetic study for an orally administered drug like this compound iodide.

Caption: Generalized workflow for a human pharmacokinetic study.

Conclusion

This compound iodide is a BCS Class III antiviral drug that is rapidly absorbed and primarily eliminated unchanged in the urine. It undergoes partial metabolism to an active hydroxylated metabolite, VR17-04, which is a more potent inhibitor of viral RNA polymerase. The presence of food decreases the rate and extent of its absorption. The low degree of plasma protein binding suggests good tissue distribution. Further studies are warranted to characterize the pharmacokinetics of this compound iodide in special populations to ensure its safe and effective use in a broader patient demographic. The information presented in this guide provides a solid foundation for further research and development of this promising antiviral agent.

Enisamium Iodide: A Technical Whitepaper on its Potential as a Broad-Spectrum Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enisamium iodide (marketed as Amizon®) is an orally available isonicotinic acid derivative licensed in several countries for the treatment of influenza and other acute respiratory viral infections (ARVI).[1][2][3] Initially, its precise mechanism of action was not fully understood, but recent research has illuminated its function as a direct-acting antiviral agent with a broad spectrum of activity.[2][4][5] This document provides a comprehensive technical overview of this compound, consolidating in vitro data, clinical findings, and detailed experimental methodologies. Evidence indicates that this compound is a prodrug, converted in vivo to a hydroxylated metabolite, VR17-04, which potently inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including influenza A and B viruses and SARS-CoV-2.[4][6][7] Clinical studies have demonstrated its efficacy in reducing viral shedding and accelerating patient recovery, positioning this compound as a significant candidate for broad-spectrum antiviral therapy.[2][7]

Mechanism of Action: Inhibition of Viral RNA Polymerase

The primary antiviral activity of this compound is attributed to its ability to interfere with the viral life cycle by inhibiting the viral RNA polymerase, a critical enzyme for the replication of RNA virus genomes.[3][5]

2.1 Prodrug Metabolism and the Active Metabolite VR17-04 Studies involving mass spectroscopy analysis of sera from patients treated with this compound revealed the presence of a hydroxylated metabolite, designated VR17-04.[2][4] Subsequent in vitro assays demonstrated that this metabolite is a significantly more potent inhibitor of viral RNA synthesis than the parent compound, this compound.[4][7] This establishes this compound as a prodrug that is metabolized in humans to the active antiviral agent, VR17-04.[7][8]

2.2 Direct Inhibition of RNA-Dependent RNA Polymerase (RdRp) Cell-free RNA polymerase activity experiments have confirmed that VR17-04 directly inhibits the RdRp of both influenza virus and SARS-CoV-2.[4][6] The proposed mechanism suggests that VR17-04 binds within the active site of the polymerase.[5] For SARS-CoV-2, molecular dynamics simulations suggest that VR17-04 may reversibly bind to exposed cytosine or adenine (B156593) bases in the RNA template, thereby preventing the incorporation of GTP and UTP into the nascent RNA strand and halting elongation.[9] This direct targeting of a conserved enzymatic activity is the basis for this compound's broad-spectrum potential against multiple RNA viruses.[6]

In Vitro Antiviral Spectrum and Potency

This compound has demonstrated antiviral activity against a wide range of respiratory viruses in cell culture models. Its efficacy is particularly noted in differentiated normal human bronchial epithelial (dNHBE) cells, a biologically relevant model for respiratory infections.[10] The permeability of this compound was found to be significantly higher in dNHBE cells (1.9%) compared to Madin-Darby canine kidney (MDCK) cells (<0.08%), which may explain the lack of activity in the latter.[10]

| Virus | Strain(s) | Cell Line | Efficacy Metric | Value (µM) | CC50 (µM) | Selectivity Index (SI) |

| Influenza A | A/Brisbane/59/2007 (H1N1) | dNHBE | EC90 | 157-200 | >10,000 | >50-64 |

| A/Tennessee/1-560/2009 (pdmH1N1) | dNHBE | EC90 | 250-439 | >10,000 | >23-40 | |

| A/Perth/16/2009 (H3N2) | dNHBE | EC90 | 252-320 | >10,000 | >31-40 | |

| A/Vietnam/1203/2004 (H5N1) | dNHBE | EC90 | 196 | >10,000 | >51 | |

| A/Anhui/1/2013 (H7N9) | dNHBE | EC90 | 243 | >10,000 | >41 | |

| Influenza B | B/Florida/4/2006 | dNHBE | EC90 | 165-177 | >10,000 | >56-61 |

| SARS-CoV-2 | Not specified | Caco-2 | IC50 | 1200 | Not specified | Not specified |

| Not specified | NHBE | IC50 | ~570 (250 µg/ml) | Not cytotoxic | Not specified | |

| Alpha-HCoV | HCoV NL63 | NHBE | IC50 | ~137 (60 µg/ml) | Not cytotoxic | Not specified |

| Table 1: Summary of In Vitro Antiviral Activity of this compound. Data compiled from multiple studies.[9][10][11][12] EC90 represents the concentration required for a 90% reduction in virus yield.[10] CC50 is the 50% cytotoxic concentration. |

Clinical Efficacy and Safety Profile

Clinical trials have evaluated the efficacy of this compound in treating patients with influenza, ARVI, and COVID-19. The results support the in vitro findings, showing tangible clinical benefits.

4.1 Influenza and Acute Respiratory Viral Infections (ARVI) A randomized, single-blind, placebo-controlled clinical study (NCT04682444) investigated the efficacy of this compound in adults with ARVI, including influenza.[1][7] Patients received this compound iodide (500 mg, three times daily) for 7 days.[1] The study found that this compound treatment led to significantly better outcomes compared to placebo.[2][7]

| Endpoint | This compound Group | Placebo Group | P-value |

| Viral Antigen Negative at Day 3 | 71.2% | 25.0% | < 0.0001 |

| Viral Antigen Negative at Day 7 | 100% | 82.5% | 0.0013 |

| Patient Recovery at Day 14 | 93.9% | 32.5% | < 0.0001 |

| Symptom Score Reduction | From 9.6 to 4.6 | From 9.7 to 5.6 | < 0.0001 |

| Table 2: Key Efficacy Endpoints from the Phase 3 Trial in Influenza/ARVI Patients.[2][7] The patient cohort included infections with Influenza A/B, adenovirus, parainfluenza virus, and RSV.[1][2] |

4.2 COVID-19 this compound was identified by the WHO as a candidate therapeutic against SARS-CoV-2.[6][8] A randomized, placebo-controlled, double-blind Phase 3 trial evaluated its efficacy in hospitalized patients with moderate COVID-19.[8][13] An interim analysis revealed a significant benefit for patients requiring supplementary oxygen (Severity Rating scale SR=4).[12][14] For patients treated within 10 days of symptom onset, the median time to improvement was 10 days for the this compound group versus 12 days for the placebo group (p=0.002).[8][13] This benefit was more pronounced when treatment was initiated within 4 days of symptom onset (8 days vs. 13 days, p=0.005).[8][13]

Key Experimental Protocols

The following sections detail the methodologies for critical assays used to characterize the antiviral properties of this compound.

5.1 Protocol: Virus Yield Reduction Assay in dNHBE Cells This assay quantifies the ability of a compound to inhibit the production of infectious viral particles in a highly relevant primary cell model.

-

Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured on inserts to form a polarized epithelium with an air-liquid interface, mimicking the human airway.

-

Compound Preparation: this compound iodide is dissolved in an appropriate solvent and diluted to final concentrations (e.g., 100, 500, 1000 µM) in the culture medium.

-

Treatment and Infection:

-

The basolateral medium is replaced with medium containing the desired concentration of this compound or a vehicle control.

-

Cells are incubated for a set period (e.g., 24 hours pre-exposure).[10]

-

The apical surface is inoculated with a specific strain of influenza virus at a defined multiplicity of infection (MOI).

-

The compound remains in the basolateral medium for the duration of the experiment (e.g., 24 or 48 hours).[10]

-

-

Virus Titration:

-

At specified time points post-infection (e.g., 24 and 48 hours), the apical surface is washed to collect progeny virions.

-

The collected viral suspension is serially diluted and used to infect a susceptible cell line, typically MDCK cells, in a 96-well plate format.

-

-

Quantification:

-

After several days of incubation, the MDCK cells are assessed for viral cytopathic effect (CPE) or by immunostaining for a viral antigen.

-

The 50% Tissue Culture Infectious Dose (TCID50)/ml is calculated using the Reed-Muench method.

-

The log10 reduction in viral titer is determined by comparing the titers from this compound-treated cells to vehicle-treated cells. The EC90 is the concentration that causes a 1 log10 (90%) reduction in virus yield.[10]

-

5.2 Protocol: Influenza Minigenome Assay This cell-based assay assesses the activity of the viral RNA polymerase complex in a controlled setting, independent of viral entry or egress.

-

Cell Line: Human embryonic kidney (HEK) 293T cells are commonly used due to their high transfection efficiency.

-

Plasmids: Cells are co-transfected with a set of plasmids:

-

Treatment: Following transfection, the cell culture medium is replaced with medium containing various concentrations of this compound or a control compound.

-

Incubation: Cells are incubated for 24-48 hours to allow for the expression of viral proteins, assembly of the polymerase complex, and transcription/replication of the minigenome reporter.

-

Reporter Gene Assay: Cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The reduction in reporter signal in the presence of the compound, relative to the vehicle control, indicates inhibition of the viral RNA polymerase activity. IC50 values are calculated from the dose-response curve.

Conclusion and Future Directions

The collective evidence strongly supports the classification of this compound iodide as a broad-spectrum antiviral agent. Its mechanism as a prodrug for the potent viral RNA polymerase inhibitor, VR17-04, provides a clear rationale for its activity against a range of RNA viruses, including clinically significant pathogens like influenza viruses and coronaviruses.[4][6][8] In vitro studies have established its potency and selectivity, while randomized clinical trials have confirmed its ability to reduce viral load and improve clinical outcomes in patients.[2][7][10]

As an orally available therapeutic with a demonstrated safety profile, this compound represents a valuable tool in the armamentarium against respiratory viral infections.[3][8] Future research should focus on further delineating its spectrum of activity against other RNA viruses, exploring its potential in combination therapies, and investigating its utility as a prophylactic agent.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. This compound Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound iodide used for? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

- 5. What is the mechanism of this compound iodide? [synapse.patsnap.com]

- 6. This compound is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of this compound, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Publication: RNA Polymerase Inhibitor this compound for Treatment of Moderate COVID-19 Patients: A Randomized, Placebo-Controlled, Multicenter, Double-Blind Phase 3 Clinical Trial [sciprofiles.com]

- 14. Farmak has completed study of mechanism of antiviral effect of this compound iodide (Amizon) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]

The Evolution of Isonicotinic Acid Derivatives as Antiviral Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction